3-Fluorophenylacetonitrile
Overview
Description
3-Fluorophenylacetonitrile is a fluorinated nitrile compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of the fluorine atom in the phenylacetonitrile structure can significantly alter the chemical and physical properties of the molecule, making it an interesting target for synthesis and application in different chemical reactions.
Synthesis Analysis
The synthesis of fluorinated acetonitriles, including compounds similar to 3-Fluorophenylacetonitrile, has been explored in several studies. A novel synthesis approach for α-fluoroacetonitriles has been described, where the corresponding benzaldehyde cyanohydrin trimethylsilylethers are treated with diethylaminosulfur trifluoride (DAST) to introduce fluorine alpha to the cyano group . This method has been applied to the preparation of 2-fluoro-2-phenethylamines, showcasing the versatility of fluorinated acetonitriles in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of fluorinated acetonitriles has been characterized using various spectroscopic techniques. For instance, a fluorinated α-aminonitrile compound was characterized by X-ray crystallography, which revealed that it crystallizes in the orthorhombic space group Pbca . Theoretical calculations using DFT-B3LYP/6-311++G(d,p) method have been performed to obtain and analyze the equilibrium geometry of such molecules .
Chemical Reactions Analysis
The reactivity of fluorinated acetonitriles has been a subject of interest. An unexpected reactivity was reported for a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where an uncommon loss of three fluorine atoms led to the formation of a trimeric compound . This highlights the unique reactivity patterns that can arise from the presence of fluorine in acetonitriles.
Physical and Chemical Properties Analysis
Fluorinated acetonitriles exhibit distinct physical and chemical properties due to the electronegativity and small size of the fluorine atom. The presence of fluorine can influence the optical, electrochemical, and thermal properties of the molecules . For example, fluorophores based on acetonitrile structures have been synthesized and studied for their potential use in organic light-emitting diodes (OLEDs), demonstrating the impact of fluorination on the electronic properties of these compounds .
Scientific Research Applications
Synthesis Applications
Novel Synthesis of α-Fluoroacetonitriles : 3-Fluorophenylacetonitriles are prepared using benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride. This method is crucial for introducing fluorine alpha to a cyano group and has applications in producing 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).
Efficient Synthesis of 3-Fluorooxindoles : 3-Fluorophenylacetonitrile aids in the synthesis of 3-fluorooxindoles from indoles, useful in investigating the enzymatic mechanism of indole biosynthesis and metabolism (Takéuchi, Tarui & Shibata, 2000).
Material Science Applications
- Tuning Charge Transport in Naphthalene Diimides : Varying the substituted position of the fluorine atom on 3-fluorophenylacetonitrile in naphthalene diimides can tune charge transport behavior, indicating its importance in electronic material science (Zhang et al., 2014).
Analytical and Sensor Applications
Fluorescence Probe Development : 3-Fluorophenylacetonitrile is used in the development of ratiometric fluorescence probes for selective sensing of metal ions, showcasing its significance in analytical chemistry (Ajayaghosh, Carol & Sreejith, 2005).
Enantioselective Sensing of Chiral Carboxylic Acids : Fluorescent amino acids derived from 3-fluorophenylacetonitrile enable enantioselective sensing in chemical biology (Mei & Wolf, 2004).
Biochemical and Pharmaceutical Research
Fluorinated Pyrimidines Study in Cancer Treatment : 3-Fluorophenylacetonitrile contributes to the study of fluorinated pyrimidines like 5-fluorouracil in cancer treatment, monitored through 19F NMR, highlighting its role in pharmaceutical research (Stevens et al., 1984).
Investigation of Fluorescence Turn-Off Mechanisms in Antimicrobial Studies : Used in exploring fluorescence quenching mechanisms, 3-fluorophenylacetonitrile aids in antimicrobial material research, crucial for medicinal and pharmaceutical fields (Koppal et al., 2022).
Environmental and Material Chemistry
Synthesis of Fluorescent Compounds for Security Paper : 3-Fluorophenylacetonitrile derivatives are synthesized for applications in security paper, demonstrating its utility in material chemistry (Basta, Girgis & El-saied, 2002).
Electrochemical Capacitor Applications : It's used in the synthesis of electroactive polymers for electrochemical capacitors, highlighting its importance in energy storage research (Ferraris et al., 1998).
Safety And Hazards
3-Fluorophenylacetonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
2-(3-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPYROXSVVWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060107 | |
Record name | Benzeneacetonitrile, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenylacetonitrile | |
CAS RN |
501-00-8 | |
Record name | 3-Fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Fluorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorophenylacetonitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88318 | |
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Record name | Benzeneacetonitrile, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluorophenylacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V7K4FR47 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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